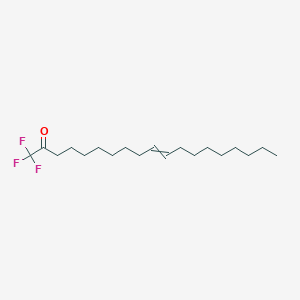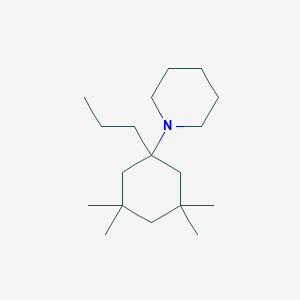![molecular formula C8H10N2O6S B12514702 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid CAS No. 741635-22-3](/img/structure/B12514702.png)
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H10N2O6S. It is a derivative of benzene, featuring a nitro group, a sulfonic acid group, and a hydroxyethylamino group. This compound is of interest due to its diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid typically involves the nitration of 4-aminobenzenesulfonic acid followed by the introduction of the hydroxyethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reacted with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The nitration and subsequent hydroxyethylation steps are optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-[(2-Aminoethyl)amino]-3-nitrobenzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(2-Carboxyethyl)amino]-3-nitrobenzene-1-sulfonic acid.
科学研究应用
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid depends on its application. In biochemical assays, it acts as a substrate that undergoes enzymatic reactions, allowing researchers to study enzyme activity and kinetics. The compound’s functional groups enable it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
相似化合物的比较
Similar Compounds
4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide: Similar structure but with an amide group instead of a sulfonic acid group.
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
4-[(2-Hydroxyethyl)amino]-3-nitrophenol: Features a hydroxyl group instead of a sulfonic acid group.
Uniqueness
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a hydroxyethylamino group, which confer specific chemical reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring water solubility and specific reactivity patterns.
属性
CAS 编号 |
741635-22-3 |
|---|---|
分子式 |
C8H10N2O6S |
分子量 |
262.24 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylamino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2O6S/c11-4-3-9-7-2-1-6(17(14,15)16)5-8(7)10(12)13/h1-2,5,9,11H,3-4H2,(H,14,15,16) |
InChI 键 |
UCQALGQGCKIQCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


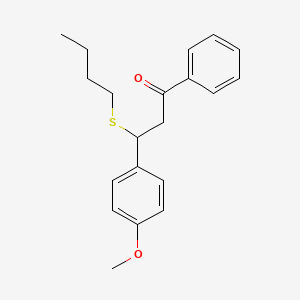


![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
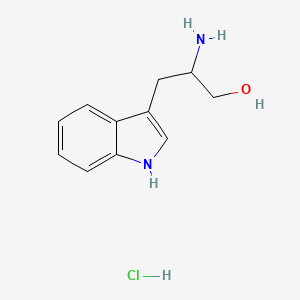
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
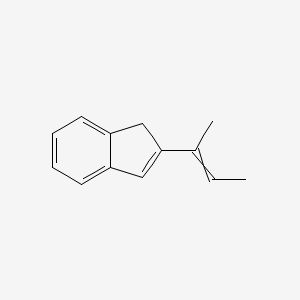
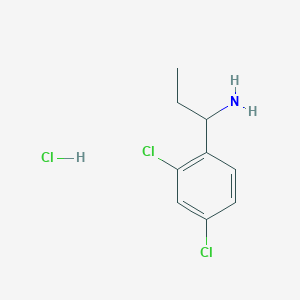
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
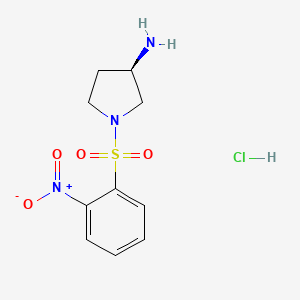
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
